Lipophilicity (LogP) Advantage: 7.6-Fold Higher Than 5-Isopropyl Analog
The target compound exhibits a computed ACD/LogP of 1.22, representing a substantial lipophilicity increase over the 5-isopropyl analog (LogP = 0.16; Δ = +1.06 log units, ~11.5× higher partition coefficient) and a meaningful increase over the 5-isobutyl analog (LogP = 0.69; Δ = +0.53 log units, ~3.4× higher) . This places the pentan-2-yl derivative in a more favorable lipophilicity window for membrane passive diffusion while remaining within Lipinski-compliant space (all analogs have zero Rule-of-5 violations and identical PSA of 120 Ų) .
| Evidence Dimension | Computed partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 1.22 (pentan-2-yl; C₉H₁₃N₃O₃S; MW 243.28) |
| Comparator Or Baseline | LogP = 0.16 (5-isopropyl analog; C₇H₉N₃O₃S; MW 215.23); LogP = 0.69 (5-isobutyl analog; C₈H₁₁N₃O₃S; MW 229.26) |
| Quantified Difference | ΔLogP = +1.06 vs. 5-isopropyl (~11.5× partition coefficient); ΔLogP = +0.53 vs. 5-isobutyl (~3.4× partition coefficient) |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; all compounds have identical polar surface area (120 Ų) and hydrogen-bond donor/acceptor counts (2 HBD, 6 HBA) |
Why This Matters
In drug discovery campaigns, a LogP difference of >0.5 log units can translate into measurably different membrane permeability, oral absorption, and tissue distribution profiles; the pentan-2-yl compound occupies a distinct lipophilicity niche not accessible to shorter-chain homologs.
